Cas no 75929-12-3 ((1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one)

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 化学的及び物理的性質
名前と識別子
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- 4H-Quinolizin-4-one, octahydro-1-(hydroxymethyl)-, (1R,9aR)-rel-
- (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one
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(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20086849-1.0g |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |
75929-12-3 | 1.0g |
$0.0 | 2022-12-26 | ||
Enamine | EN300-20086849-1g |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one |
75929-12-3 | 1g |
$0.0 | 2023-09-16 |
(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one 関連文献
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(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-oneに関する追加情報
Introduction to (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one (CAS No. 75929-12-3)
Compound with the chemical name (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one (CAS No. 75929-12-3) is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinolizine class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The unique stereochemistry and functional group arrangement of this molecule make it a promising candidate for further investigation in drug discovery and development.
The structure of (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one features a complex eight-membered ring system with hydroxymethyl and carbonyl functional groups. The stereochemistry at the 1R and 9aR positions contributes to its distinct chemical properties and biological interactions. This compound has been studied for its potential role in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The presence of a hydroxymethyl group at the 1-position suggests possible interactions with hydrophobic pockets in target proteins, while the carbonyl group at the 4-position may facilitate hydrogen bonding interactions.
In recent years, there has been growing interest in quinolizine derivatives due to their reported pharmacological effects. Research has indicated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific configuration of (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one may contribute to its unique mechanism of action compared to other quinolizine derivatives. This has prompted scientists to explore its potential as a lead compound for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have shown that quinolizine derivatives can interact with key enzymes involved in cancer cell proliferation and survival. The hydroxymethyl group in (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one may play a crucial role in inhibiting enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Furthermore, the rigid eight-membered ring system provides a stable scaffold that can be modified to enhance binding affinity and selectivity for specific targets.
The synthesis of (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one presents both challenges and opportunities for synthetic chemists. The stereochemistry at the 1R and 9aR positions requires precise control during the synthetic process to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce this compound with high yield and selectivity. These advancements have opened up new avenues for exploring its biological potential.
In addition to its pharmacological applications, (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one has also been investigated for its potential role in neurodegenerative diseases. Research suggests that quinolizine derivatives can modulate neurotransmitter systems and protect against neuronal damage. The unique structural features of this compound may make it an effective candidate for treating conditions such as Alzheimer's disease and Parkinson's disease, where neurotransmitter imbalances play a significant role.
The development of novel drug candidates often involves extensive computational modeling and molecular dynamics studies to understand their interactions with biological targets. In the case of (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one, computational studies have helped elucidate its binding mode to various enzymes and receptors. These insights have guided the design of more potent derivatives with improved pharmacokinetic properties.
The future prospects for (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one are promising, with ongoing research focusing on optimizing its chemical structure for better bioavailability and reduced toxicity. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate laboratory findings into clinical applications. As our understanding of biological pathways continues to grow, compounds like this one are likely to play a crucial role in developing innovative therapies for various diseases.
In conclusion, (1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one (CAS No. 75929-12-3) is a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique stereochemistry and functional groups make it an attractive candidate for further investigation in drug discovery programs targeting cancer, neurodegenerative diseases, and other therapeutic areas. With continued advancements in synthetic chemistry and computational biology, this compound is poised to contribute to the development of next-generation therapeutic agents.
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